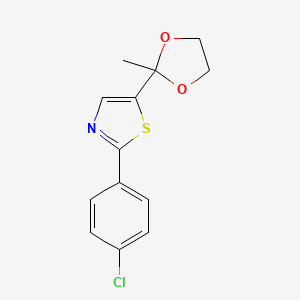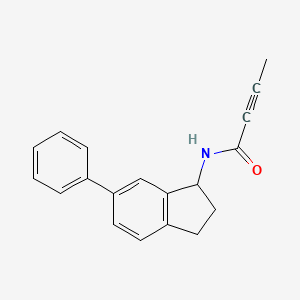![molecular formula C18H23N3O3 B2871419 N-[2-(2-Oxopiperidin-1-yl)propyl]-4-(prop-2-enoylamino)benzamide CAS No. 2361723-24-0](/img/structure/B2871419.png)
N-[2-(2-Oxopiperidin-1-yl)propyl]-4-(prop-2-enoylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-Oxopiperidin-1-yl)propyl]-4-(prop-2-enoylamino)benzamide, also known as OPB-9195, is a chemical compound that has been studied for its potential use in various scientific research applications. This molecule belongs to a class of compounds known as benzamides, which have been shown to have a wide range of biological activities.
作用機序
N-[2-(2-Oxopiperidin-1-yl)propyl]-4-(prop-2-enoylamino)benzamide exerts its biological effects by inhibiting the activity of specific enzymes, including FAAH and HDAC6. By inhibiting these enzymes, N-[2-(2-Oxopiperidin-1-yl)propyl]-4-(prop-2-enoylamino)benzamide is able to modulate various cellular processes, including endocannabinoid signaling and histone acetylation, which can have downstream effects on cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(2-Oxopiperidin-1-yl)propyl]-4-(prop-2-enoylamino)benzamide are dependent on the specific enzyme that is being inhibited. Inhibition of FAAH leads to an increase in endocannabinoid levels, which can have various effects on the central nervous system, including pain relief and modulation of mood and appetite. Inhibition of HDAC6 leads to changes in histone acetylation, which can have downstream effects on gene expression and cellular processes, including cell proliferation and survival.
実験室実験の利点と制限
One advantage of using N-[2-(2-Oxopiperidin-1-yl)propyl]-4-(prop-2-enoylamino)benzamide in lab experiments is its specificity for the enzymes FAAH and HDAC6, which allows for targeted modulation of specific cellular processes. However, one limitation of using N-[2-(2-Oxopiperidin-1-yl)propyl]-4-(prop-2-enoylamino)benzamide is its potential off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for the study of N-[2-(2-Oxopiperidin-1-yl)propyl]-4-(prop-2-enoylamino)benzamide. One area of interest is the development of novel therapeutics for neurological disorders, including pain and anxiety. Another area of interest is the development of novel cancer therapies that target HDAC6. Additionally, further studies are needed to fully understand the potential off-target effects of N-[2-(2-Oxopiperidin-1-yl)propyl]-4-(prop-2-enoylamino)benzamide and to develop strategies to minimize these effects.
合成法
The synthesis of N-[2-(2-Oxopiperidin-1-yl)propyl]-4-(prop-2-enoylamino)benzamide involves several steps, including the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This compound is then reacted with 2-oxopiperidine to form N-[2-(2-Oxopiperidin-1-yl)propyl]-4-aminobenzamide. Finally, this intermediate is reacted with acryloyl chloride to form the desired product, N-[2-(2-Oxopiperidin-1-yl)propyl]-4-(prop-2-enoylamino)benzamide.
科学的研究の応用
N-[2-(2-Oxopiperidin-1-yl)propyl]-4-(prop-2-enoylamino)benzamide has been studied for its potential use as a research tool in various scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[2-(2-Oxopiperidin-1-yl)propyl]-4-(prop-2-enoylamino)benzamide has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which may have therapeutic potential in the treatment of various neurological disorders.
In cancer research, N-[2-(2-Oxopiperidin-1-yl)propyl]-4-(prop-2-enoylamino)benzamide has been shown to inhibit the activity of the enzyme histone deacetylase 6 (HDAC6), which is involved in the regulation of cell proliferation and survival. This inhibition leads to a decrease in cancer cell growth and survival, making N-[2-(2-Oxopiperidin-1-yl)propyl]-4-(prop-2-enoylamino)benzamide a potential candidate for the development of novel cancer therapies.
特性
IUPAC Name |
N-[2-(2-oxopiperidin-1-yl)propyl]-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-3-16(22)20-15-9-7-14(8-10-15)18(24)19-12-13(2)21-11-5-4-6-17(21)23/h3,7-10,13H,1,4-6,11-12H2,2H3,(H,19,24)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLWJEFKYLRYAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)NC(=O)C=C)N2CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(propan-2-ylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2871336.png)
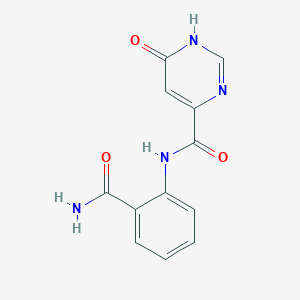
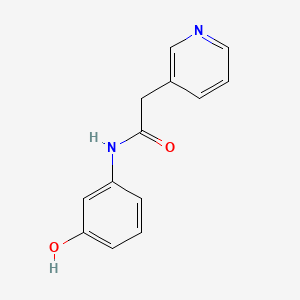
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2871341.png)
![4-chloro-2-{(E)-[(4-ethylphenyl)imino]methyl}phenol](/img/structure/B2871342.png)
![(E)-N'-hydroxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide](/img/structure/B2871343.png)
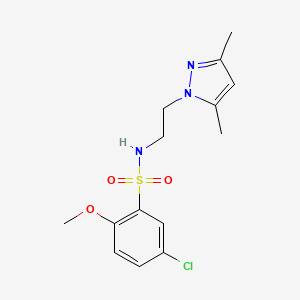
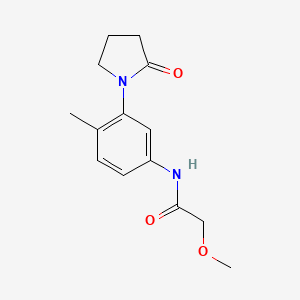
![5-[1-(Trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2871347.png)
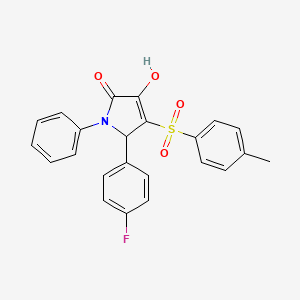
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2871354.png)
